(1-Hydroxyoctane-1,1-diyl)diphosphonic acid
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Description
Synthesis Analysis
The synthesis of related diphosphonic acids, such as 1-hydroxyethylidene-1,1-diphosphonic acid (HEDPA), has been explored through reactions involving acetic acid and phosphorous trichloride, optimizing the process for improved yield and reduced by-products Li Mian-gui, 2006.
Molecular Structure Analysis
Crystallization studies have revealed that [hydroxy(aryl)methylene]diphosphonic acids form dimers, indicating a tendency for these compounds to aggregate, which is crucial for understanding their chemical behavior and potential applications M. Lecouvey et al., 2002.
Chemical Reactions and Properties
Reactions involving diphosphonic acids with other chemicals have been extensively studied. For example, the interaction of carbonyl diphosphonic acid with hydroxylamine results in unexpected degradation of the P-C-P bridge, showcasing the compound's reactivity and potential for synthesis of functionally substituted methylenediphosphonates O. Khomich et al., 2017.
Physical Properties Analysis
The solubility and physical form of diphosphonic acid derivatives, such as the formation of amorphous water-soluble complexes with biometals, highlight their potential utility in various applications, including agriculture V. Semenov et al., 2015.
Chemical Properties Analysis
The complexation behaviors of diphosphonic acids with metals provide insights into their chemical properties. Studies have shown the formation of various complexes with metal ions, indicating the potential for applications in fields such as material science and catalysis W. A. Reed et al., 2007.
Scientific Research Applications
Phosphonic Acid Applications
Phosphonic acids are noted for their wide-ranging applications due to their structural analogy with the phosphate moiety, which allows for diverse uses in bioactive properties, bone targeting, supramolecular materials, surface functionalization, analytical purposes, medical imaging, and as phosphoantigens. These compounds are pivotal in research fields such as chemistry, biology, and physics, highlighting the synthesis of phosphonic acids as crucial for many research projects. The synthesis methods for phosphonic acids vary, including dealkylation of dialkyl phosphonates, which is considered one of the best methods for preparing these acids (Sevrain et al., 2017).
Environmental and Wastewater Treatment Applications
Organophosphonates, including phosphonates like 1-hydroxyethane 1,1-diphosphonic acid, are of environmental concern due to their resistance to biological degradation and potential eutrophication effects. However, they can be removed efficiently (>80%) in wastewater treatment plants operated with chemical phosphate precipitation. The removal of phosphonates is crucial, especially from industrial wastewaters, to prevent environmental issues related to eutrophication and interference with phosphate precipitation in treatment processes (Rott et al., 2018).
Applications in Metal Plating
Methods for preparing nickel plating solutions containing nickel(+2) complexes with derivatives similar to 1-hydroxyethane-1,1-diphosphonic acid are reviewed, highlighting the importance of these complexes in achieving high-quality nickel coatings. The review categorizes preparation methods based on the chemical reactions involved and discusses the versatility and convenience of using nickel(+2) bis(1-hydroxyethane-1,1-diphosphonate(1-)) tetrahydrate for nickel plating, indicating the significant role of phosphonate derivatives in the metal plating industry (Afonin, 2019).
Biodegradation and Environmental Fate
The environmental fate and biodegradability of organophosphonates have been reviewed, emphasizing the importance of understanding the behavior and concentrations of these compounds in the environment due to their increasing use and potential environmental impacts. Despite their stability, phosphonates contribute to environmental concerns such as eutrophication through abiotic degradation processes like photolysis, underscoring the need for effective removal strategies in wastewater treatment to mitigate their environmental footprint (Rott et al., 2018).
properties
IUPAC Name |
(1-hydroxy-1-phosphonooctyl)phosphonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20O7P2/c1-2-3-4-5-6-7-8(9,16(10,11)12)17(13,14)15/h9H,2-7H2,1H3,(H2,10,11,12)(H2,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCAYUFDTCVNTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(O)(P(=O)(O)O)P(=O)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20O7P2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90201064 |
Source
|
Record name | 1,1-Hydroxyoctanodiphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90201064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Hydroxyoctane-1,1-diyl)diphosphonic acid | |
CAS RN |
53019-19-5 |
Source
|
Record name | 1,1-Hydroxyoctanodiphosphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053019195 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1-Hydroxyoctanodiphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90201064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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